ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate
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Description
Ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate, also known as this compound, is a useful research compound. Its molecular formula is C42H71N9O6 and its molecular weight is 798.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl (2S)-2-[[[2S)-2-[[[2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features multiple chiral centers and functional groups that contribute to its biological activity. The presence of an indole moiety is particularly significant, as indole derivatives are known for their diverse pharmacological properties.
Molecular Formula: C31H50N6O5
Molecular Weight: 578.76 g/mol
CAS Number: Not available
Anticancer Properties
Indole-containing compounds have been extensively studied for their anticancer properties. Research indicates that the indole moiety can enhance apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins and the activation of caspases .
Case Study:
A study on 1H-indole derivatives demonstrated significant cytotoxic effects against several human cancer cell lines, including HCT116 and A549. The compounds were shown to induce apoptosis by increasing caspase activity and modulating signaling pathways associated with cell survival .
Antimicrobial Activity
Compounds with similar structural features have also exhibited antimicrobial properties. The presence of amino groups in the structure may enhance interaction with microbial membranes, leading to increased permeability and cell lysis.
Research Findings:
A review highlighted that indole derivatives possess antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or function.
Anti-inflammatory Effects
The compound may exert anti-inflammatory effects, which are common among indole derivatives. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Experimental Evidence:
In vitro studies have shown that similar compounds can reduce the production of inflammatory mediators in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of ethyl (2S)-2-[[[2S)-2-[[[2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate is likely multifaceted:
- Induction of Apoptosis: Activation of intrinsic apoptotic pathways through caspase activation.
- Antimicrobial Action: Disruption of microbial membrane integrity.
- Anti-inflammatory Mechanisms: Inhibition of pro-inflammatory cytokine production.
Data Tables
Properties
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H71N9O6/c1-7-57-41(56)34(23-27(2)3)49-39(54)36(42(4,5)6)50-37(52)33(24-28-25-46-31-17-9-8-16-30(28)31)48-38(53)35-19-14-22-51(35)40(55)32(18-11-13-21-44)47-26-29(45)15-10-12-20-43/h8-9,16-17,25,27,29,32-36,46-47H,7,10-15,18-24,26,43-45H2,1-6H3,(H,48,53)(H,49,54)(H,50,52)/t29-,32-,33-,34-,35-,36+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVROVYGTQUFAMB-IDESOYSGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCCN)NCC(CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC[C@H](CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H71N9O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470691 |
Source
|
Record name | PD-149163 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
798.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169528-11-4 |
Source
|
Record name | PD-149163 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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